N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide
Overview
Description
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Mode of Action:
The mode of action involves the compound binding to its targets, leading to functional changes. Given its thiazole-based structure, we can speculate that it might interact with enzymes, receptors, or other biomolecules involved in cellular processes. Thiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, and antitumor effects .
Action Environment:
Environmental factors (pH, temperature, co-administered drugs) can influence its efficacy and stability. For instance, pH variations may affect solubility and absorption.
!Thiazole
: Shiv Jee Kashyap, Vipin Kumar Garg, Pramod Kumar Sharma, Nitin Kumar, Rupesh Dudhe & Jitendra Kumar Gupta. “Thiazoles: having diverse biological activities.” Medicinal Chemistry Research, Volume 21, pages 2123–2132 (2012). Read more
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves the formation of the thiazole ring followed by the introduction of the sulfonamide group. One common method involves the reaction of 4-methyl-2-phenylthiazole with an appropriate sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
Scientific Research Applications
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S2/c1-18-23(30-24(26-18)19-8-4-2-5-9-19)16-17-25-31(27,28)22-14-12-21(13-15-22)29-20-10-6-3-7-11-20/h2-15,25H,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCHKBFOTBOHLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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